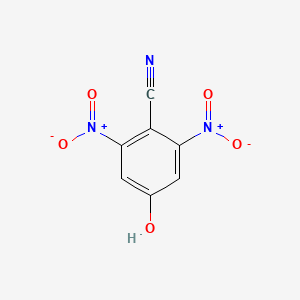
N,N,3-Trimethylthiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethylthiophen-2-amine: is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with three methyl groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Thiophene: One common method involves the alkylation of thiophene with methyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available thiophene derivatives. The process typically includes:
Halogenation: Thiophene is halogenated to introduce reactive sites.
Alkylation: The halogenated thiophene undergoes alkylation with methyl groups.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,3-Trimethylthiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,3-Trimethylthiophen-2-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylthiophen-2-amine: Similar structure but with fewer methyl groups.
3-Methylthiophen-2-amine: Lacks the N,N-dimethyl substitution.
Thiophen-2-amine: The parent compound without any methyl substitutions.
Uniqueness: N,N,3-Trimethylthiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
114143-53-2 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
N,N,3-trimethylthiophen-2-amine |
InChI |
InChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3 |
InChI-Schlüssel |
JHXREQLVRLKMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



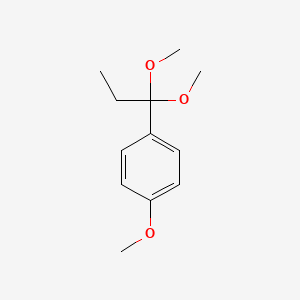
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
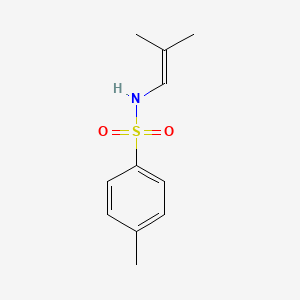
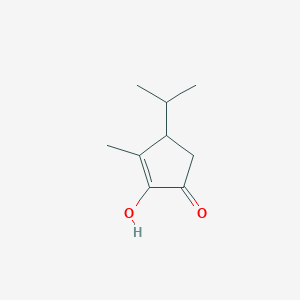
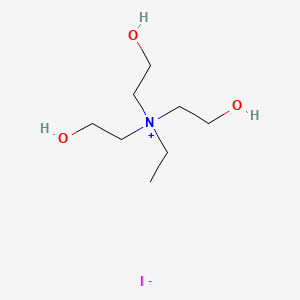
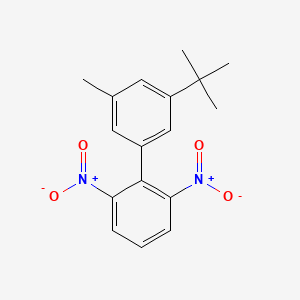

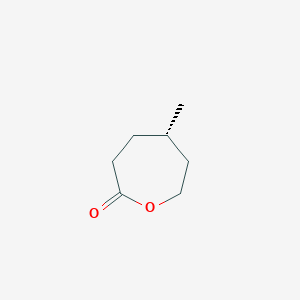
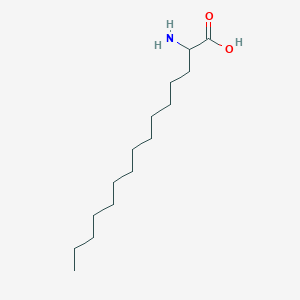
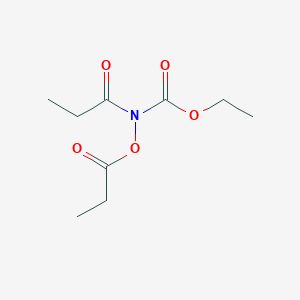
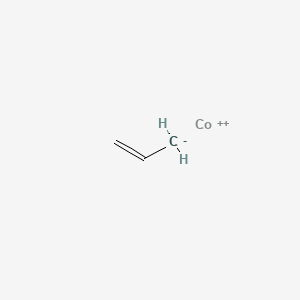
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
